Glecaprevir - 1365970-03-1

Glecaprevir

Catalog Number: EVT-269105
CAS Number: 1365970-03-1
Molecular Formula: C38H46F4N6O9S
Molecular Weight: 838.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Glecaprevir (ABT-493) is a potent, pangenotypic, second-generation HCV NS3/4A protease inhibitor [, , ]. It exhibits potent antiviral activity against all six major genotypes of the hepatitis C virus []. Glecaprevir is primarily researched for its role in inhibiting HCV replication, holding significant potential for the development of effective treatments for chronic HCV infection []. It is often investigated in combination with other direct-acting antiviral agents (DAAs), such as Pibrentasvir, to enhance antiviral activity and overcome drug resistance [, ].

Mechanism of Action

Glecaprevir acts by inhibiting the enzymatic activity of the HCV NS3/4A protease, a key enzyme essential for viral replication []. The NS3/4A protease is responsible for cleaving the HCV polyprotein into functional proteins required for viral replication and assembly []. By binding to the active site of this protease, Glecaprevir prevents the cleavage of the HCV polyprotein, thereby disrupting viral replication []. This mechanism has been studied extensively in both enzymatic and replicon assays, demonstrating its effectiveness against different HCV genotypes [].

Despite these findings, the emergence of resistance-conferring substitutions during Glecaprevir monotherapy remains infrequent []. The combination of Glecaprevir with other DAAs, like Pibrentasvir, is a strategy to mitigate the risk of resistance development []. Ongoing research continues to explore the resistance profile of Glecaprevir, aiming to refine treatment strategies and minimize the emergence of resistant HCV variants.

Drug-Drug Interactions

Glecaprevir is primarily metabolized in the liver and is known to interact with various medications, particularly those metabolized by cytochrome P450 3A4 (CYP3A4) [, , ]. For instance, co-administration with carbamazepine, a potent inducer of CYP3A4, can significantly reduce the concentration of Glecaprevir, increasing the risk of virological treatment failure [].

Additionally, Glecaprevir exhibits inhibitory effects on certain drug transporters, like P-glycoprotein (P-gp), breast cancer resistance protein (BCRP), and organic anion transporting polypeptides (OATPs) []. These interactions can lead to increased exposure of drugs that are substrates for these transporters, potentially causing adverse effects [].

Future Directions
  • Exploring Novel Applications: Investigating the potential of Glecaprevir for other therapeutic applications beyond HCV infection, such as its potential for inhibiting SARS-CoV-2 main protease [].

Pibrentasvir

Compound Description: Pibrentasvir is an HCV NS5A protein inhibitor. [] It is often co-formulated with Glecaprevir in a fixed-dose combination therapy for treating chronic HCV infection. [, , , ] This combination exhibits potent pangenotypic activity and a high barrier to resistance against HCV genotypes 1-6. [, , , , , ]

Relevance: Pibrentasvir acts synergistically with Glecaprevir, targeting a different stage of the HCV lifecycle. [, ] While Glecaprevir inhibits the NS3/4A protease, Pibrentasvir targets the NS5A protein, effectively blocking viral replication and assembly. [, , ]

Sofosbuvir

Compound Description: Sofosbuvir is a nucleotide analog inhibitor of the HCV NS5B polymerase, essential for viral RNA replication. [, ]

Relevance: Sofosbuvir is often studied in combination with Glecaprevir and Pibrentasvir, particularly for treating HCV genotypes 1 and 3. [, , ] It provides an additional mechanism of action, increasing the effectiveness of HCV treatment regimens, especially for patients with prior treatment experience or those with specific HCV genotypes. [, , ]

Daclatasvir

Compound Description: Daclatasvir is an HCV NS5A inhibitor. []

Relevance: Similar to Pibrentasvir, Daclatasvir targets the HCV NS5A protein. [] Studies have investigated its use in combination with Sofosbuvir as a prior treatment option, and some patients included in Glecaprevir/Pibrentasvir trials had a history of Daclatasvir-containing regimens. [, ]

Voxilaprevir

Compound Description: Voxilaprevir is a second-generation HCV NS3/4A protease inhibitor. []

Relevance: Voxilaprevir shares a similar mechanism of action with Glecaprevir, both targeting the HCV NS3/4A protease. [] It is included in salvage therapy regimens, often alongside Sofosbuvir and Velpatasvir, for patients who have experienced treatment failure with Glecaprevir/Pibrentasvir. []

Velpatasvir

Compound Description: Velpatasvir is a pangenotypic NS5A inhibitor active against all major HCV genotypes. [, ]

Relevance: Velpatasvir, often combined with Sofosbuvir and Voxilaprevir, is an effective salvage therapy option for patients who previously failed Glecaprevir/Pibrentasvir treatment. [] Like Pibrentasvir, Velpatasvir targets the NS5A protein, inhibiting HCV replication. [, ]

Grazoprevir

Compound Description: Grazoprevir is an HCV NS3/4A protease inhibitor. [] It is often co-formulated with Elbasvir for treating chronic HCV infection. []

Relevance: Similar to Glecaprevir, Grazoprevir acts on the HCV NS3/4A protease. [] Studies have compared the efficacy and safety of Grazoprevir/Elbasvir with Glecaprevir/Pibrentasvir, especially for patients with advanced chronic kidney disease. []

Elbasvir

Compound Description: Elbasvir is an HCV NS5A inhibitor. []

Relevance: Elbasvir, similar to Pibrentasvir, acts on the HCV NS5A protein, inhibiting viral replication. [] It is frequently used in combination with Grazoprevir, providing a treatment alternative to Glecaprevir/Pibrentasvir for specific patient populations, such as those with advanced chronic kidney disease. []

Paritaprevir

Compound Description: Paritaprevir is an HCV NS3/4A protease inhibitor. [] It has shown varying resistance profiles compared to Glecaprevir against specific HCV NS3/4A protease mutations, particularly A156T. []

Relevance: Both Paritaprevir and Glecaprevir target the HCV NS3/4A protease, but their binding affinities and resistance profiles can differ depending on the specific amino acid substitutions present in the protease. [] Understanding these differences is crucial for developing new generations of HCV NS3/4A inhibitors with improved potency and resistance profiles. []

Properties

CAS Number

1365970-03-1

Product Name

Glecaprevir

IUPAC Name

(1R,14E,18R,22R,26S,29S)-26-tert-butyl-N-[(1R,2R)-2-(difluoromethyl)-1-[(1-methylcyclopropyl)sulfonylcarbamoyl]cyclopropyl]-13,13-difluoro-24,27-dioxo-2,17,23-trioxa-4,11,25,28-tetrazapentacyclo[26.2.1.03,12.05,10.018,22]hentriaconta-3,5,7,9,11,14-hexaene-29-carboxamide

Molecular Formula

C38H46F4N6O9S

Molecular Weight

838.9 g/mol

InChI

InChI=1S/C38H46F4N6O9S/c1-35(2,3)28-32(50)48-19-20(17-24(48)30(49)46-37(18-21(37)29(39)40)33(51)47-58(53,54)36(4)14-15-36)56-31-27(43-22-9-5-6-10-23(22)44-31)38(41,42)13-8-16-55-25-11-7-12-26(25)57-34(52)45-28/h5-6,8-10,13,20-21,24-26,28-29H,7,11-12,14-19H2,1-4H3,(H,45,52)(H,46,49)(H,47,51)/b13-8+/t20-,21+,24+,25-,26-,28-,37-/m1/s1

InChI Key

MLSQGNCUYAMAHD-ITNVBOSISA-N

SMILES

CC1(CC1)S(=O)(=O)NC(=O)C2(CC2C(F)F)NC(=O)C3CC4CN3C(=O)C(NC(=O)OC5CCCC5OCC=CC(C6=NC7=CC=CC=C7N=C6O4)(F)F)C(C)(C)C

Solubility

<0.1 to 0.3 mg/mL

Synonyms

ABT-493; ABT493; ABT 493; A-1282576; A 1282576; A1282576; A-1282576.0; Glecaprevir; MAVYRET.

Canonical SMILES

CC1(CC1)S(=O)(=O)NC(=O)C2(CC2C(F)F)NC(=O)C3CC4CN3C(=O)C(NC(=O)OC5CCCC5OCC=CC(C6=NC7=CC=CC=C7N=C6O4)(F)F)C(C)(C)C

Isomeric SMILES

CC1(CC1)S(=O)(=O)NC(=O)[C@]2(C[C@H]2C(F)F)NC(=O)[C@@H]3C[C@@H]4CN3C(=O)[C@@H](NC(=O)O[C@@H]5CCC[C@H]5OC/C=C/C(C6=NC7=CC=CC=C7N=C6O4)(F)F)C(C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.